Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine
Description
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine (CAS 1128181-23-6), commonly abbreviated as Fmoc-Lys(myristoyl)-OH, is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The molecule features:
- An Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino position, which serves as a temporary protecting group removable under basic conditions (e.g., piperidine) .
- A tetradecanoyl (myristoyl) chain on the ε-amino position, imparting significant hydrophobicity to the compound.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(38)36-25-18-17-23-32(34(39)40)37-35(41)42-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSYZSEFDFTDZ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical and Structural Overview
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine (abbreviated Fmoc-Lys(Myr)-OH) is a white to light-yellow crystalline powder with a molecular weight of 578.79 g/mol. Key physicochemical properties include a melting point of 138–142°C, specific rotation $$[α]_{20}^{D}$$ of +13° to +17° (c=1, CHCl3), and >98% purity by HPLC. The compound’s structure ensures compatibility with solid-phase peptide synthesis (SPPS), where the Fmoc group is selectively removed under basic conditions, leaving the myristoyl-protected lysine intact.
Synthesis Strategies and Methodologies
Regioselective Protection of L-Lysine
The synthesis hinges on sequential protection of lysine’s alpha- and epsilon-amines. Two primary strategies dominate:
Epsilon-First Protection via Acylation
This approach prioritizes acylation of the epsilon-amine, followed by Fmoc protection of the alpha-amine:
- Esterification : L-lysine is converted to its ethyl ester (H-Lys-OEt) to block the carboxyl group.
- Epsilon-Acylation : The epsilon-amine reacts with myristoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base.
- Alpha-Protection : The alpha-amine is protected with Fmoc-O-succinimide (Fmoc-OSu) in tetrahydrofuran (THF) or DMF.
- Saponification : The ethyl ester is hydrolyzed using aqueous NaOH or Ca²⁺-assisted neutralization to yield the free carboxylic acid.
Key Reaction Conditions :
- Myristoyl chloride is added dropwise at 0°C to minimize side reactions.
- Fmoc-OSu is used in a 1.2:1 molar ratio to ensure complete alpha-amine protection.
Alpha-First Protection Using Temporary Groups
Alternative routes employ temporary Boc (tert-butyloxycarbonyl) protection to direct acylation:
- Boc Protection : L-lysine’s alpha-amine is Boc-protected using di-tert-butyl dicarbonate.
- Epsilon-Acylation : Myristoyl chloride acylates the epsilon-amine under basic conditions.
- Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.
- Fmoc Introduction : Fmoc-OSu is coupled to the alpha-amine.
Advantages :
Industrial-Scale Optimization
The patent CN112110833A outlines a scalable protocol adaptable to Fmoc-Lys(Myr)-OH:
- Esterification : H-Lys-OEt·HCl is prepared via thionyl chloride-mediated esterification.
- Acylation : Myristoyl chloride (1.5 eq) and TEA (3 eq) in DCM react at 0°C for 4 hours.
- Saponification : The ester is hydrolyzed with Ca(OH)₂ in methanol-water (4:1), followed by HCl neutralization.
- Fmoc Protection : Fmoc-OSu (1.1 eq) and DMAP (0.1 eq) in THF yield the final product after recrystallization.
Critical Parameters :
Analytical Characterization
Spectroscopic Validation
Industrial and Research Applications
Peptide Synthesis
Fmoc-Lys(Myr)-OH is integral to lipidated peptide synthesis, enabling the study of:
Bioconjugation
The myristoyl chain facilitates membrane anchoring in:
- Fluorescent Probes : For tracking cellular uptake (e.g., BODIPY-myristoyl conjugates).
- Drug Delivery : Lipophilic carriers for hydrophobic therapeutics.
Chemical Reactions Analysis
Types of Reactions
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield the free amino group.
Acylation and Deacylation: The tetradecanoyl group can be introduced or removed using appropriate acylation or deacylation reagents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the Fmoc-protected amino group.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Acylation: DCC or EDC in the presence of DMAP is used for acylation reactions.
Hydrolysis: Basic conditions such as sodium hydroxide or acidic conditions like hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
Fmoc Removal: Yields free amino group.
Acylation: Yields acylated derivatives.
Hydrolysis: Yields deprotected lysine or its derivatives.
Scientific Research Applications
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The hydrophobic tetradecanoyl group can be used to modify peptides and proteins to enhance their membrane permeability or stability.
Drug Delivery: The compound can be used to design drug delivery systems where the hydrophobic chain aids in the incorporation of drugs into lipid-based carriers.
Biological Studies: Used in studies involving protein-lipid interactions and membrane protein research.
Mechanism of Action
The mechanism of action of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine involves:
Protecting Group Function: The Fmoc group protects the alpha-amino group during peptide synthesis, preventing unwanted side reactions.
Hydrophobic Interactions: The tetradecanoyl group interacts with lipid membranes, enhancing the compound’s ability to associate with hydrophobic environments.
Molecular Targets and Pathways: The compound can target specific amino acid residues in peptides and proteins, facilitating their modification or functionalization.
Comparison with Similar Compounds
Biological Activity
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine, commonly referred to as Fmoc-Lys(Myr)-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound features a fluorene moiety that enhances its stability and solubility, making it a valuable tool in biochemistry and medicinal chemistry.
- Molecular Formula : C35H50N2O5
- Molecular Weight : 578.78 g/mol
- CAS Number : 1128181-23-6
- Purity : Typically >98% (HPLC)
| Property | Value |
|---|---|
| Molecular Formula | C35H50N2O5 |
| Molecular Weight | 578.78 g/mol |
| CAS Number | 1128181-23-6 |
| Purity | >98% (HPLC) |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of lysine, including Nalpha-tetradecanoyl-L-lysine, exhibit significant antibacterial activity against both Gram-positive bacteria and mycobacterial strains. A study demonstrated that compounds with similar structures showed efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that this compound may possess comparable antimicrobial properties .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also maintain acceptable levels of viability for primary mammalian cells. This dual action is crucial for developing therapeutic agents that selectively target cancer cells while sparing normal tissues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity. The presence of the fluorene group is believed to enhance lipophilicity, which may contribute to improved cellular uptake and bioactivity. Studies have shown that modifications to the alkyl chain length and branching can significantly influence the compound's efficacy against microbial strains .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activities of various lysine derivatives, including Fmoc-Lys(Myr)-OH. The findings revealed that certain derivatives exhibited submicromolar activity against resistant bacterial strains, highlighting their potential as lead compounds for antibiotic development .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of Fmoc-Lys(Myr)-OH on human cancer cell lines. The results indicated selective toxicity towards cancer cells with minimal effects on non-cancerous cells, suggesting a promising therapeutic index for further development .
Q & A
Basic Research Questions
Q. How is Nα-Fmoc-Nε-tetradecanoyl-L-lysine synthesized, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound is synthesized via a two-step process:
Fmoc Protection : The α-amino group of L-lysine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate in dioxane/water) .
Acylation : The ε-amino group is acylated with tetradecanoyl chloride in the presence of a coupling agent like HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in DMF .
Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane). Purity (>98%) is confirmed by LC-MS .
Q. What analytical techniques validate the structure and purity of this compound?
- Methodological Answer :
- Mass Spectrometry (MALDI-TOF or ESI-MS) : Confirms molecular weight (e.g., theoretical [M+H]+ = 647.86 g/mol; observed 647.82 g/mol) .
- HPLC : Validates purity using a C18 column (retention time ~12.5 min under 70% acetonitrile) .
- 1H/13C NMR : Assigns peaks for Fmoc (δ 7.3–7.8 ppm, aromatic protons) and tetradecanoyl (δ 0.8–2.3 ppm, aliphatic chain) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store at 2–8°C in inert, moisture-free conditions (e.g., sealed under argon). Degradation is monitored via HPLC every 6 months; instability in DMSO (>1 week) is linked to Fmoc group hydrolysis .
Advanced Research Questions
Q. How does the tetradecanoyl chain influence solubility and lipid membrane interactions in drug delivery studies?
- Methodological Answer :
- Solubility : The C14 chain reduces aqueous solubility (<0.1 mg/mL in PBS) but enhances lipid bilayer partitioning. Use DMSO or ethanol for stock solutions (≤10 mM) .
- Membrane Interaction : Assess via fluorescence anisotropy (DPH probes) or surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers .
- Drug Delivery : Incorporate into liposomal formulations (e.g., DOPC/cholesterol) and evaluate cellular uptake using confocal microscopy (FITC-labeled derivatives) .
Q. What strategies optimize solid-phase peptide synthesis (SPPS) when using this compound?
- Methodological Answer :
- Resin Selection : Use Wang or Rink amide resin for C-terminal carboxylate or amide peptides, respectively. Swell resin in DMF (30 min) before coupling .
- Coupling Conditions : Activate with HBTU/DIPEA (2:1 molar ratio) in DMF (2 hr, room temperature). Monitor completion via Kaiser test .
- Deprotection : Remove Fmoc with 20% piperidine/DMF (2 × 5 min). Rinse with DMF (5×) to prevent side reactions .
Q. How can structural stability be analyzed under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24 hr. Analyze degradation via HPLC. Fmoc groups hydrolyze rapidly at pH >10 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (observed MP ~100°C) and identify decomposition events .
Q. What computational methods predict interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
